Methyl glycyrrhizate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

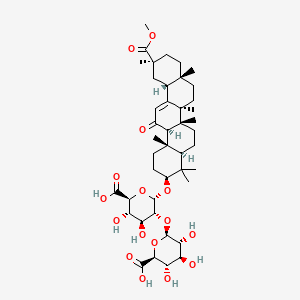

C43H64O16 |

|---|---|

Molecular Weight |

837 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(54)55-8)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)53)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,52,53)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,39+,40-,41-,42+,43+/m0/s1 |

InChI Key |

CAKDFKUXFMLCAR-UIOGXPPZSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)OC |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C)C)C)C |

Synonyms |

GAMME glycyrrhizic acid methyl ester methyl glycyrrhizate |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure and Stereochemistry of Methyl Glycyrrhizate

The following technical guide details the chemical structure, stereochemistry, and synthesis of Methyl Glycyrrhizate (Methyl Glycyrrhizinate), the methyl ester derivative of the triterpenoid saponin Glycyrrhizin.[1]

Executive Summary

This compound (often referring to the mono-, di-, or trimethyl ester of glycyrrhizic acid) represents a critical lipophilic derivative of the natural saponin Glycyrrhizin (GL).[1][2][3] While the parent compound is the primary bioactive constituent of Glycyrrhiza glabra (Licorice) with potent anti-inflammatory, antiviral, and hepatoprotective properties, its poor oral bioavailability and amphiphilic nature limit its pharmacokinetic profile.[1] Methylation of the carboxylic acid moieties—specifically at the C-30 position of the aglycone and the C-6 positions of the glucuronic acid units—significantly alters the physicochemical properties, membrane permeability, and receptor binding affinity.

This guide analyzes the 18

Chemical Identity & Structural Architecture[2][4][5]

The nomenclature "this compound" can refer to the mono-methyl ester (usually at C-30) or the fully methylated trimethyl ester.[1][2] In high-precision structural studies, the Trimethyl Glycyrrhizinate is often the target to neutralize charge and facilitate NMR analysis.[1]

Core Scaffold[1][3]

-

IUPAC Name (Parent): (3

,18 -

Aglycone: 18

-Glycyrrhetinic Acid (Enoxolone).[1][2][3][4] -

Sugar Moiety: A disaccharide chain of two D-glucuronic acid units linked via a

(1$\to$2) glycosidic bond.[1][2] -

Methylation Sites:

Stereochemical Configuration

The biological activity is strictly governed by the stereochemistry at C-18 and the glycosidic linkages .

| Stereocenter | Configuration | Description |

| C-3 | The oxygen linkage to the sugar chain is equatorial. | |

| C-18 | The hydrogen at C-18 is cis to the methyl group at C-20.[1][2][3] This is the thermodynamically less stable but biologically active form.[1] Under basic conditions, it epimerizes to the inactive 18 | |

| C-20 | Carboxyl group orientation.[1][2][3] | |

| Glycosidic Bond 1 | Linkage between the proximal glucuronic acid anomeric carbon and the aglycone C-3.[1] | |

| Glycosidic Bond 2 | Linkage between the distal glucuronic acid anomeric carbon and the C-2 hydroxyl of the proximal sugar.[1] |

Structural Visualization (DOT)

Figure 1: Structural connectivity of Glycyrrhizin showing the three potential methylation sites (C-30, C-6', C-6'') and the critical

Stereochemical Stability & Epimerization

A critical challenge in the synthesis and storage of this compound is the 18

-

Mechanism: The H-18 proton is acidic due to the adjacent carbonyl at C-11 (via vinylogous enolization).[1][2][3]

-

Conditions: Strong alkali or prolonged heating promotes the inversion of the C-18 proton from the axial (

) position to the equatorial ( -

Consequence: The 18

-epimer (18 -

Detection: The two epimers can be distinguished via

H-NMR.[1] The C-18 proton signal for the 18

Experimental Protocol: Synthesis of Trimethyl Glycyrrhizinate

This protocol describes the conversion of Glycyrrhizic Acid (Mono-ammonium salt) to its trimethyl ester to ensure complete lipophilicity for structural analysis or prodrug formulation.[1]

Reagents & Equipment[2]

-

Precursor: Mono-ammonium Glycyrrhizinate (98% purity).[1][2][3]

-

Reagent: Diazomethane (

) in diethyl ether (Caution: Explosive/Toxic) OR Methyl Iodide ( -

Solvent: Anhydrous Methanol (MeOH) or Dimethylformamide (DMF).[1][2][3]

Methodology (Methyl Iodide Route)

Rationale: Safer alternative to diazomethane with high yield for carboxyl esters.[1][2][3]

-

Dissolution: Dissolve 1.0 g (approx. 1.2 mmol) of Mono-ammonium Glycyrrhizinate in 15 mL of anhydrous DMF. Ensure the reaction vessel is under an inert atmosphere (

).[1][2] -

Base Addition: Add 1.0 g (7.2 mmol, 6 eq) of finely ground anhydrous

. Stir for 30 minutes at room temperature to deprotonate the carboxylic acids. -

Alkylation: Dropwise add 0.5 mL (8.0 mmol, excess) of Methyl Iodide (

). -

Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).[1][2][3] The product (Trimethyl ester) will have a significantly higher

than the starting material.[1] -

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The ester typically precipitates as a white solid.[1]

-

Extraction: Extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over -

Purification: Purify via flash column chromatography (Gradient:

95:5).

Synthesis Workflow (DOT)

Figure 2: Synthetic pathway for the methylation of Glycyrrhizin using the Methyl Iodide/Carbonate method.[1][2][3]

Analytical Validation (Spectroscopy)

To validate the structure and stereochemistry, High-Resolution NMR is required.[1][2][3][6]

H-NMR Diagnostic Signals (500 MHz, Pyridine- )

-

Aglycone Methyls: Seven singlets in the region

0.80 – 1.40 ppm (C-23 to C-29 methyls).[1][2][3] -

Ester Methyls: Three distinct singlets (methoxy groups) appearing at

3.60 – 3.75 ppm.[1][2][3] -

Anomeric Protons:

-

H-1' (Proximal GlcA): Doublet at

~4.9–5.1 ppm ( -

H-1'' (Distal GlcA): Doublet at

~5.3–5.5 ppm (

-

-

C-18 Proton: A characteristic signal around

2.4–2.6 ppm.[1][3] In the 18 -

C-12 Olefin: A singlet or multiplet at

~5.7 ppm (H-12).[1][2][3]

C-NMR Key Shifts

| Carbon Position | Chemical Shift ( | Assignment |

| C-11 | ~200.0 | Ketone (Enone system) |

| C-12 | ~128.5 | Olefinic CH |

| C-13 | ~170.0 | Quaternary Olefinic C |

| C-30 (Ester) | ~176.5 | Ester Carbonyl (Aglycone) |

| C-6', C-6'' | ~169-170 | Ester Carbonyls (Sugar) |

| OMe | ~51.5 - 52.0 | Methoxy carbons |

Pharmacological Implications of Methylation

Methylation alters the Lipinski profile of glycyrrhizin.

-

Bioavailability: The parent acid is poorly absorbed and requires hydrolysis by intestinal bacteria (glucuronidases) to the aglycone (glycyrrhetinic acid) for absorption.[1][2] The methyl ester is more lipophilic, potentially allowing passive diffusion of the intact glycoside or altered metabolic kinetics.[1]

-

Pseudoaldosteronism: The side effect of licorice (hypertension) is due to the inhibition of 11

-HSD2 by the aglycone.[1] Methylation of the sugar carboxyls may reduce immediate binding to the enzyme, acting as a prodrug that releases the active inhibitor more slowly.

References

-

Baltina, L. A., et al. (2005).[1][2][3][6][7] "High-Resolution 1H and 13C NMR of Glycyrrhizic Acid and Its Esters." Chemistry of Natural Compounds. Link[1][2][3]

-

Chaturvedula, V. S. P., et al. (2014).[1][2][3] "NMR analysis and hydrolysis studies of glycyrrhizic acid, a major constituent of Glycyrrhiza glabra." European Chemical Bulletin.[1][4][8] Link[1][2][3]

-

PubChem. (2025).[1][2][3] "this compound (Compound)."[1][2][3] National Library of Medicine. Link[1][2][3]

-

Kao, T. C., et al. (2009).[1][2][3] "Bioactivity and chemical synthesis of glycyrrhizic acid derivatives." Journal of Agricultural and Food Chemistry. Link[1][2][3]

-

Isbrucker, R. A., & Burdock, G. A. (2006).[1][2][3] "Risk and safety assessment on the consumption of Licorice root (Glycyrrhiza sp.), its extract and powder as a food ingredient, with emphasis on the physiology and toxicology of glycyrrhizin."[1] Regulatory Toxicology and Pharmacology. Link[1][2][3]

Sources

- 1. Glycyrrhizin | C42H62O16 | CID 14982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C43H64O16) [pubchemlite.lcsb.uni.lu]

- 3. Glycyrrhizic acid methyl ester | C43H62O16-2 | CID 76961045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iosrphr.org [iosrphr.org]

- 5. Physiology-Based Pharmacokinetic Study on 18β-Glycyrrhetic Acid Mono-Glucuronide (GAMG) Prior to Glycyrrhizin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

In Vitro Profiling of Methyl Glycyrrhizate: Bioavailability & Metabolic Stability

Executive Summary: The Prodrug Rationale

Methyl Glycyrrhizate (Me-GL) represents a strategic structural modification of Glycyrrhizic Acid (GL), the primary bioactive saponin of Glycyrrhiza glabra. While GL exhibits potent anti-inflammatory and hepatoprotective properties, its clinical utility is historically limited by poor oral bioavailability (Class III/IV in BCS) and reliance on presystemic hydrolysis by intestinal microbiota to generate the active aglycone, Glycyrrhetinic Acid (GA).

This guide details the in vitro assessment of Me-GL. By methylating the carboxylic acid moieties of the glucuronic acid ligands, Me-GL acts as a lipophilic prodrug designed to shift absorption from paracellular to transcellular pathways. The following sections outline the mechanistic basis for its enhanced permeability, its metabolic susceptibility to carboxylesterases (CES), and the specific protocols required to validate its pharmacokinetic profile.

Physicochemical Basis & Permeability (Caco-2)[1]

The primary barrier to GL efficacy is the intestinal epithelium. GL is highly polar (LogP ~ 0.5–1.0) and ionized at physiological pH, restricting it to inefficient paracellular transport. Me-GL modifies this landscape by masking ionizable carboxyl groups, significantly increasing lipophilicity (Predicted LogP > 3.0).

The Caco-2 Permeability Model

To validate the "transcellular shift," we utilize the Caco-2 (human colorectal adenocarcinoma) model.[1][2] This assay predicts human intestinal absorption and identifies efflux transporter liabilities (P-gp/MDR1).

Experimental Logic:

-

Apical to Basolateral (A>B): Simulates gut absorption.

-

Basolateral to Apical (B>A): Simulates efflux (secretion).

-

Efflux Ratio (ER):

. An ER > 2.0 indicates active efflux.

Technical Insight:

Unlike GL, which shows low

Data Interpretation Matrix

| Compound | P_app (A>B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Absorption Mechanism |

| Glycyrrhizin (GL) | < 1.0 | > 2.0 | Paracellular / P-gp Substrate |

| This compound | 5.0 – 15.0 | < 2.0 | Passive Transcellular |

| Propranolol (High Ctrl) | > 20.0 | ~ 1.0 | Passive Transcellular |

| Atenolol (Low Ctrl) | < 1.0 | ~ 1.0 | Paracellular |

Metabolic Stability: The Esterase Factor[3]

Once absorbed, Me-GL functions as a prodrug. Its metabolic stability is not defined by Cytochrome P450 (CYP) oxidation initially, but by hydrolytic cleavage via Carboxylesterases (CES1 and CES2).

Liver Microsomes (HLM/RLM) vs. Plasma

A critical species difference exists in ester metabolism:

-

Rodents (Rat/Mouse): Possess high levels of plasma esterases. Me-GL is likely to be hydrolyzed to GL before reaching the liver in rodent models.

-

Humans: Plasma esterase activity is low. Hydrolysis primarily occurs in the liver (intracellular CES1).

Implication: In vitro data from Rat Liver Microsomes (RLM) or Rat Plasma may underpredict the half-life of Me-GL in humans. Human Liver Microsomes (HLM) or S9 fractions are the mandatory standard for accurate prediction.

Metabolic Pathway Visualization

The following diagram illustrates the activation pathway of Me-GL, highlighting the transition from the lipophilic ester to the active aglycone.

Figure 1: The bioactivation cascade of this compound. Note the reliance on CES enzymes for initial activation.

Experimental Protocols

Protocol A: Metabolic Stability in Liver Microsomes

Objective: Determine Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (Note: Required if monitoring subsequent CYP metabolism of the aglycone, but optional if only measuring ester hydrolysis. We recommend including it to capture the full profile).

-

Test Compound: Me-GL (1 µM final concentration).

-

Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

-

Pre-incubation: Thaw microsomes and dilute to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

-

Initiation: Add Me-GL (1 µM). Crucial Step: Split samples into two groups: Group A (+NADPH) and Group B (-NADPH).

-

Why? Difference between A and B reveals CYP-dependent vs. CYP-independent (esterase) clearance.

-

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, 60 min into Stop Solution.

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. Slope

gives

Protocol B: Caco-2 Permeability Assay

Objective: Assess intestinal absorption potential.[1][3]

Workflow Diagram:

Figure 2: Step-by-step workflow for Caco-2 permeability assessment.

Validation Criteria:

-

Recovery: Mass balance must be > 70% to rule out non-specific binding to the plastic plate or intracellular accumulation.

-

Integrity: Lucifer Yellow leakage must be < 1% per hour.

Metabolite Identification Strategy

When analyzing Me-GL, standard MRM transitions for Glycyrrhizin must be monitored to confirm hydrolysis.

-

Parent (Me-GL): Monitor [M-H]⁻ or [M+H]⁺ depending on ionization.

-

Primary Metabolite (GL): Monitor m/z ~821 (negative mode).

-

Secondary Metabolite (GA): Monitor m/z ~469 (negative mode).

Technical Note: If Me-GL is stable in HLM but disappears in hepatocytes, this suggests transport-mediated uptake is required for metabolism, or that cytosolic esterases (not present in microsomes) are required.

References

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

-

Słoczyńska, K., et al. (2019).[4] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharm. Retrieved from [Link]

-

Wang, B., et al. (2022).[5] Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Retrieved from [Link]

-

Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterases: General detoxifying enzymes. Biochimica et Biophysica Acta. Retrieved from [Link]

-

Yamamura, Y., et al. (1997). Pharmacokinetic profile of glycyrrhizin in healthy volunteers. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. Caco-2 Permeability | Evotec [evotec.com]

- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Supramolecular Hydrogels of Methyl Glycyrrhizate: Engineering Amphiphilicity for Biomedical Applications

Executive Summary

Methyl Glycyrrhizate (MG), a derivative of the triterpenoid saponin glycyrrhizic acid (GA), represents a distinct class of low-molecular-weight gelators (LMWGs). Unlike polymeric hydrogels that rely on covalent crosslinking, MG forms hydrogels via non-covalent supramolecular self-assembly. This guide details the physicochemical mechanics of MG gelation, providing a validated protocol for fabricating thermo-reversible hydrogels. By modulating the hydrophilic-lipophilic balance (HLB) through methylation, researchers can engineer matrices with superior drug-loading capacities for hydrophobic cargo compared to the parent acid.

Part 1: Molecular Architecture & Gelation Mechanism

The Amphiphilic Trigger

The gelation of this compound is driven by its "head-to-tail" amphiphilic structure.

-

Hydrophobic Core (Aglycone): The triterpene backbone provides the rigid scaffold necessary for

- -

Hydrophilic Corona (Glycon): The diglucuronic acid moiety remains capable of extensive hydrogen bonding with water molecules, preventing precipitation and facilitating the formation of an extended network.

Self-Assembly Pathway

The transition from sol to gel follows a nucleation-elongation mechanism.

-

Dimerization: At elevated temperatures, MG exists as monomers. Upon cooling, monomers form dimers via intermolecular hydrogen bonds between the sugar moieties.

-

Fibrillization: These dimers stack axially to form long, high-aspect-ratio nanofibers (1D assembly). The methyl ester group reduces electrostatic repulsion (compared to the carboxylate anion of GA), promoting tighter packing.

-

Entanglement: The nanofibers entangle to form a 3D porous network (SAF - Self-Assembled Fibrils) that immobilizes the solvent via capillary forces.

Figure 1.1: Hierarchical self-assembly pathway of this compound from monomeric solution to supramolecular hydrogel.

Part 2: Fabrication Protocol

Critical Parameters

Unlike polymeric gels, MG hydrogels are sensitive to the "Critical Gelation Concentration" (CGC).

-

CGC: Typically 0.5% – 2.0% (w/v), depending on the solvent system.

-

Solvent System: Pure water (requires pH < 5) or Ethanol/Water mixtures (recommended for MG to ensure solubility of the ester).

Validated Fabrication Workflow

This protocol uses a heating-cooling cycle (thermal switch) to trigger gelation.

Materials:

-

This compound (High Purity >95%)

-

Milli-Q Water (18.2 MΩ·cm)

-

Ethanol (Absolute)

-

0.1 M HCl / 0.1 M NaOH (for pH adjustment)

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Weigh 10 mg of this compound.

-

Dissolve in 0.1 mL of Ethanol (co-solvent to aid ester dissolution).

-

Add 0.9 mL of Milli-Q water to reach a final concentration of 1.0% (w/v).

-

Note: The solution may appear cloudy (dispersion).

-

-

Thermal Solubilization:

-

Seal the vial to prevent solvent evaporation.

-

Heat the mixture to 80°C in a water bath.

-

Vortex intermittently until the solution becomes optically clear (isotropic sol).

-

Checkpoint: If the solution remains cloudy at 80°C, add 10 µL aliquots of Ethanol until clear.

-

-

Gelation (The Cooling Phase):

-

Remove the vial from the heat source.

-

Allow it to cool undisturbed to room temperature (20–25°C).

-

Do not shake during cooling; shear forces can disrupt fiber nucleation.

-

Gelation typically occurs within 30–60 minutes.

-

-

Validation (Tube Inversion Test):

-

Invert the vial 180°.

-

Pass Criteria: No flow is observed over 5 minutes.

-

Part 3: Characterization & Properties

Rheological Profile

Supramolecular gels are viscoelastic solids. The storage modulus (

| Parameter | Typical Value | Description |

| Indicates gel stiffness; dependent on MG concentration. | ||

| Represents viscous dissipation. | ||

| Yield Stress | 50 - 200 Pa | The stress required to break the gel network (injectability limit). |

| 40°C - 60°C | Gel-to-Sol transition temperature (thermo-reversible). |

Microstructural Analysis

-

Cryo-SEM / TEM: Reveals a network of entangled fibers with diameters ranging from 10–100 nm.

-

Chirality (CD Spectroscopy): MG retains the chiral nature of the triterpene core. CD spectra typically show a Cotton effect, confirming the formation of chiral helical fibers (often right-handed helices for glycyrrhizin derivatives).

Part 4: Biomedical Applications[1][2][3][4][5][6][7][8][9][10][11]

Hydrophobic Drug Entrapment

The methylation of the carboxyl groups creates a more hydrophobic interior within the nanofiber bundles compared to standard Glycyrrhizic Acid gels. This makes MG hydrogels superior candidates for delivering poorly water-soluble drugs (e.g., Curcumin, Paclitaxel).

Loading Mechanism:

-

Co-assembly: The drug is dissolved in the initial ethanol/MG solution.

-

Entrapment: Upon cooling, the drug molecules partition into the hydrophobic domains of the growing MG fibers or are physically trapped within the mesh pores.

Figure 4.1: Logic flow of drug retention and release from the MG supramolecular matrix.

Wound Healing & Anti-Inflammatory Action

This compound is not just an inert carrier; it is bioactive.[1]

-

HMGB1 Inhibition: Like its parent compound, MG binds to High-Mobility Group Box 1 (HMGB1), a nuclear protein released during tissue injury that triggers inflammation.

-

Therapeutic Gel: The hydrogel acts as a "drug-free" anti-inflammatory dressing, accelerating wound closure by dampening excessive inflammation at the injury site.

References

-

Wan, J., et al. (2022). Glycyrrhizin-Based Hydrogels Accelerate Wound Healing of Normoglycemic and Diabetic Mouse Skin.[2][3][4] Pharmaceutics.[4]

-

Zhang, Y., et al. (2024).[1] Supramolecular Self-Assembled Hydrogel for Antiviral Therapy through Glycyrrhizic Acid-Enhanced Zinc Absorption.[5] ACS Applied Materials & Interfaces.

-

Lu, L., et al. (2022). Tunable glycyrrhizic acid supramolecular hydrogels via metal ion complexation.[6] Food Hydrocolloids.

-

Bag, B.G., et al. (2016). Self-assembly modes of glycyrrhetinic acid esters in view of the crystal packing of triterpene molecules.[3] Acta Crystallographica Section B.

-

Gao, L., et al. (2025). Recent advancements in the design of glycyrrhizic acid-based supramolecular self-assemblies. Food Research International.

Sources

- 1. Injectable Hydrogel With Glycyrrhizic Acid and Asiaticoside‐Loaded Liposomes for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycyrrhizin-Based Hydrogels Accelerate Wound Healing of Normoglycemic and Diabetic Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycyrrhizin-Based Hydrogels Accelerate Wound Healing of Normoglycemic and Diabetic Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Supramolecular Self-Assembled Hydrogel for Antiviral Therapy through Glycyrrhizic Acid-Enhanced Zinc Absorption and Intracellular Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.wur.nl [research.wur.nl]

An In-Depth Technical Guide to the Thermodynamic Properties and Solubility Profile of Methyl Glycyrrhizate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl glycyrrhizate, a methyl ester derivative of the naturally occurring triterpenoid saponin glycyrrhizic acid, presents a molecule of significant interest in the pharmaceutical and cosmetic industries.[1] Its utility is intrinsically linked to its physicochemical properties, paramount among which are its solubility profile and the thermodynamics of its dissolution. This guide provides a comprehensive framework for understanding and determining these critical parameters. While direct quantitative data for this compound is sparse in publicly available literature, this document leverages extensive data from its parent compounds, glycyrrhizic acid and glycyrrhetinic acid, to construct a predictive profile. Furthermore, it offers detailed, field-proven experimental protocols for the precise measurement of this compound's solubility and thermodynamic characteristics, thereby empowering researchers to generate the necessary data for drug development and formulation optimization.

Introduction: The Scientific Imperative for Characterization

This compound is structurally derived from glycyrrhizic acid, the primary active constituent of licorice root (Glycyrrhiza glabra).[2] The esterification of one of the glucuronic acid moieties modifies the molecule's polarity, which is anticipated to significantly alter its solubility and, consequently, its bioavailability and formulation characteristics. In drug development, a thorough understanding of a compound's solubility and thermodynamic profile is not merely academic; it is a cornerstone of rational formulation design, predicting in vivo behavior, and ensuring product stability and efficacy.

This guide is structured to provide both a theoretical understanding and a practical, actionable methodology. We will first explore the known properties of the parent compounds to establish a predictive baseline for this compound. Subsequently, we will detail the requisite experimental workflows to empirically determine these properties, ensuring scientific rigor and data integrity.

The Solubility Profile: A Predictive Analysis Based on Progenitor Molecules

The solubility of a drug substance is a critical determinant of its dissolution rate and subsequent absorption. The chemical modifications that differentiate this compound from its precursors provide a logical basis for predicting its solubility behavior.

Glycyrrhizic Acid: The Polar, pH-Sensitive Precursor

Glycyrrhizic acid is a large, amphiphilic molecule containing three carboxylic acid groups, rendering its aqueous solubility highly dependent on pH.[3] In acidic conditions (pH < 3), the carboxylic acid groups are protonated, leading to low water solubility and precipitation.[4] As the pH increases above 4, the carboxylic groups begin to ionize, significantly enhancing its aqueous solubility.[3][5] This pH-dependent behavior is a critical consideration in any formulation.

Table 1: Reported Solubility of Glycyrrhizic Acid and Its Ammonium Salt

| Compound | Solvent | Solubility | Reference(s) |

| Glycyrrhizic Acid | Water (acidic) | Poorly soluble | [4] |

| Glycyrrhizic Acid | Water (pH > 4.5) | Increases rapidly | [3] |

| Glycyrrhizic Acid | Hot Water | Freely soluble | [6][7] |

| Glycyrrhizic Acid | Ethanol | Soluble | [6][7] |

| Glycyrrhizic Acid | Ether | Practically insoluble | [6][7] |

| Ammonium Glycyrrhizate | Water (cold) | Slightly soluble | [8] |

| Ammonium Glycyrrhizate | Hot Water | Soluble | [8] |

| Ammonium Glycyrrhizate | Anhydrous Ethanol | Very slightly soluble | [8] |

| Ammonium Glycyrrhizate | Acetone | Practically insoluble | [8] |

| Ammonium Glycyrrhizate | DMSO | ~20 mg/mL | [8] |

| Ammonium Glycyrrhizate | Dimethylformamide | ~2 mg/mL | [8] |

Glycyrrhetinic Acid: The Lipophilic Aglycone

Upon hydrolysis, glycyrrhizic acid yields its aglycone, glycyrrhetinic acid. The removal of the polar sugar moieties results in a significant decrease in aqueous solubility and a corresponding increase in lipophilicity.[9]

Table 2: Reported Solubility of Glycyrrhetinic Acid

| Compound | Solvent | Solubility | Reference(s) |

| 18α-Glycyrrhetinic Acid | Aqueous Buffers | Sparingly soluble (~0.02 mg/mL in ethanol:PBS 1:40) | [1] |

| 18α-Glycyrrhetinic Acid | Ethanol | ~30 mg/mL | [1] |

| 18α-Glycyrrhetinic Acid | DMSO | ~20 mg/mL | [1] |

| 18α-Glycyrrhetinic Acid | Dimethylformamide | ~30 mg/mL | [1] |

This compound: A Predicted Profile

The structure of this compound involves the esterification of one of the carboxylic acid groups of glycyrrhizic acid. This modification has two key consequences:

-

Reduced Polarity: The conversion of a polar carboxylic acid to a less polar methyl ester will decrease the molecule's overall polarity compared to glycyrrhizic acid.

-

Altered Ionization: With one less acidic proton, the influence of pH on solubility will be diminished, though not entirely eliminated, as two other carboxylic acid groups remain.

Based on these structural changes, we can predict the following solubility profile for this compound:

-

Aqueous Solubility: Expected to be lower than that of glycyrrhizic acid at neutral and alkaline pH, due to the reduction in overall polarity and the number of ionizable groups.

-

pH Dependence: A less pronounced pH-dependent solubility profile compared to glycyrrhizic acid is anticipated.

-

Organic Solvent Solubility: Solubility in organic solvents such as ethanol, methanol, and DMSO is likely to be enhanced compared to glycyrrhizic acid, moving it closer to the profile of glycyrrhetinic acid.

Thermodynamic Properties of Dissolution

The dissolution process is governed by fundamental thermodynamic principles. The Gibbs free energy of solution (ΔGsol) indicates the spontaneity of the process and is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of solution by the equation:

ΔGsol = ΔHsol - TΔSsol

-

Enthalpy of Solution (ΔHsol): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process (heat is absorbed), while a negative value signifies an exothermic process (heat is released). The dissolution of many large, crystalline organic molecules is often an endothermic process.[10][11]

-

Entropy of Solution (ΔSsol): Reflects the change in disorder of the system upon dissolution. Typically, dissolution leads to an increase in entropy as the ordered crystal lattice breaks down.[10][11]

For this compound, it is plausible to hypothesize that its dissolution in most solvents will be an endothermic and entropy-driven process , a common characteristic for molecules of its structural class.[10]

Experimental Protocols for Definitive Characterization

To move from prediction to empirical data, a systematic experimental approach is required. The following protocols are industry-standard methods for determining the solubility and thermodynamic properties of a pharmaceutical compound like this compound.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[12]

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the selected solvent (e.g., water, pH-buffered solutions, ethanol, propylene glycol). The presence of excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Equilibration: Seal the vials and agitate them in a constant temperature water bath or incubator (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle. Subsequently, withdraw a sample of the supernatant and clarify it by centrifugation at high speed or by passing it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Accurately dilute the clarified supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as the RP-HPLC method described in Protocol 4.2.

-

Solid Phase Analysis: It is critical to analyze the remaining solid phase (e.g., by DSC or XRD) to ensure that the compound has not undergone a polymorphic transformation or solvation during the experiment.

Protocol 2: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated, stability-indicating HPLC method is essential for the accurate quantification of dissolved this compound.

Objective: To develop and validate an RP-HPLC method for the determination of this compound concentration.

Illustrative Method Parameters (to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV spectrophotometry at a wavelength of maximum absorbance for this compound (likely near 250 nm, similar to glycyrrhizic acid).[13]

-

Column Temperature: 30 °C

Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, and range.

Protocol 3: Determination of Thermodynamic Properties

A. Van't Hoff Method (from Solubility Data)

The enthalpy of solution can be determined by measuring the solubility at several different temperatures and applying the van't Hoff equation:

ln(S) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where:

-

S is the molar solubility

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

By plotting ln(S) versus 1/T, a linear relationship should be observed. The slope of this line is -ΔHsol/R, and the y-intercept is ΔSsol/R, allowing for the calculation of both the enthalpy and entropy of solution.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Glycyrrhizin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Glycyrrhizin | C42H62O16 | CID 14982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. makhillpublications.co [makhillpublications.co]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. HPLC determination of glycyrrhizin and glycyrrhetic acid in biological fluids, after licorice extract administration to humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Methyl Glycyrrhizate Detection

[1]

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of Methyl Glycyrrhizate (MG) . While Glycyrrhizic Acid (GA) is the primary bioactive triterpene saponin in Glycyrrhiza glabra (Licorice), its methyl ester (MG) often appears as a process-related impurity (formed during methanol extraction under acidic conditions) or as a synthetic derivative in prodrug development.

This guide addresses the critical analytical challenge: differentiating this compound from its parent compound (Glycyrrhizic Acid) and its aglycone (Glycyrrhetinic Acid) . The protocol utilizes a reversed-phase C18 system with a gradient elution profile optimized for resolution and peak symmetry.

Introduction: The Analytical Challenge

Chemical Context[1][2][3][4][5][6][7][8][9][10]

-

Glycyrrhizic Acid (GA): A polar glycoside with two glucuronic acid units.

-

This compound (MG): The methyl ester of GA.[1] It is less polar than GA due to the capping of the carboxylic acid group but significantly more polar than the aglycone.

-

Glycyrrhetinic Acid (GLA): The hydrophobic aglycone lacking the sugar moiety.

Why Detect this compound?

-

Artifact Prevention: Researchers often unknowingly generate MG during extraction. Using methanol with trace acids (e.g., HCl, formic acid) can convert up to 5-10% of native GA into MG, leading to quantitation errors.

-

Stability Indicating: MG is a degradation product in liquid formulations containing alcohol.

-

Synthetic Quality Control: MG is synthesized as an intermediate for creating amide conjugates or lipophilic prodrugs.

Method Development Strategy (Expertise & Logic)

The separation strategy relies on hydrophobicity-driven resolution .

-

Stationary Phase: A C18 column is essential. The alkyl chain interacts with the triterpene backbone.

-

Mobile Phase: Acidic modification is non-negotiable. GA and MG possess carboxylic acid groups. Without acid (pH < 3.0), these groups ionize, causing peak tailing and poor retention reproducibility. We employ Phosphoric Acid (H₃PO₄) to suppress ionization, ensuring sharp peaks.

-

Solvent Selection: Acetonitrile (ACN) is chosen over Methanol for the organic modifier to prevent transesterification on-column and to provide higher elution strength for the hydrophobic aglycone if present.

Experimental Protocol

Reagents & Standards

-

Reference Standards: Glycyrrhizic Acid Ammonium Salt (Sigma-Aldrich), this compound (Custom synthesis or purified internal standard), Glycyrrhetinic Acid.

-

Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water.

-

Additives: Orthophosphoric acid (85%, analytical grade).

Sample Preparation (Critical Control Point)

To prevent artifact formation, avoid Methanol in the sample diluent if detecting native impurities.

Protocol:

-

Weighing: Weigh 10 mg of sample (extract or synthesized powder) into a 10 mL volumetric flask.

-

Dissolution: Add 5 mL of 50:50 Acetonitrile:Water . (Do not use pure methanol).

-

Sonication: Sonicate for 10 minutes at ambient temperature (< 30°C).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 250 x 4.6 mm, 5 µm | Standard reversed-phase resolution. |

| Mobile Phase A | 0.1% H₃PO₄ in Water | Suppresses ionization of carboxyl groups (pKa ~4). |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic triterpenes. |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |

| Temperature | 30°C | Improves mass transfer and peak shape. |

| Injection Volume | 10 µL | Standard load. |

| Detection | UV @ 254 nm | Max absorption of the triterpene enone system.[2] |

Gradient Program

Designed to elute GA early, separate MG in the middle, and wash GLA late.

| Time (min) | % Mobile Phase A (Aq.[3] Acid) | % Mobile Phase B (ACN) | Event |

| 0.0 | 80% | 20% | Initial Hold (Equilibration) |

| 5.0 | 80% | 20% | Isocratic hold for GA elution |

| 20.0 | 40% | 60% | Linear Ramp (Elutes MG) |

| 25.0 | 10% | 90% | Wash (Elutes GLA/Aglycones) |

| 30.0 | 10% | 90% | Wash Hold |

| 31.0 | 80% | 20% | Re-equilibration |

| 35.0 | 80% | 20% | Ready for next injection |

Data Analysis & Validation Logic

Elution Order & Identification

Based on polarity (Hydrophobicity: GLA > MG > GA):

-

Glycyrrhizic Acid (GA): Elutes first (~6-8 min). Most polar (sugar units + free COOH).

-

This compound (MG): Elutes second (~12-15 min). Intermediate polarity (sugar units + methyl ester).

-

Glycyrrhetinic Acid (GLA): Elutes last (~22-24 min). Least polar (no sugars).

System Suitability Criteria (Trustworthiness)

-

Resolution (Rs): > 2.0 between GA and MG peaks.

-

Tailing Factor: < 1.5 for all peaks (ensured by acidic mobile phase).

-

Precision: RSD < 2.0% for peak area (n=6 injections).

Visualization of Workflow

Caption: Step-by-step analytical workflow emphasizing the critical solvent choice to prevent artifact formation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions or ionization. | Ensure Mobile Phase A pH is ~2.5. Add 5mM Ammonium Acetate if pH is too low for column. |

| "Ghost" MG Peak | Artifact formation during prep. | Stop using acidic methanol for extraction. Switch to ACN/Water or Ethanol/Water. |

| Baseline Drift | Gradient absorption issues. | Ensure ACN is HPLC gradient grade. Use reference wavelength (e.g., 360 nm) if using DAD. |

| Poor Resolution | Column aging or gradient too steep. | Decrease gradient slope (e.g., extend ramp to 25 mins). Replace column. |

Separation Logic Diagram

Caption: Chromatographic separation logic based on the polarity gradient of glycyrrhizin derivatives.

References

-

Esmaeili, S. et al. (2019). Determination of Glycyrrhizic Acid in Licorice Extract by HPLC. ResearchGate. Link

-

Kulkarni, S. et al. (2021). RP-HPLC Method Development and Validation for Simultaneous Estimation of Glabridin, Glycyrrhizinic Acid and Total Flavonoids. Juniper Publishers. Link

-

Baltina, L. A. et al. (2005). Obtaining Glycyrrhizic Acid and Its Practically Useful Salts from a Commercial Licorice Root Extract. Pharmaceutical Chemistry Journal. Link

-

Zhou, S. et al. (2015).[3] HPLC Determination of Glycyrrhizic and Glycyrrhetinic acids in Weiyanning granule. Biomedical Research. Link

-

Select Botanical. (2016). Ammonium Glycyrrhizate Technical Scientific Report. Link

Preparation of methyl glycyrrhizate-based self-assembling hydrogels

Application Note: Preparation of Methyl Glycyrrhizate-Based Self-Assembling Hydrogels

Executive Summary

This compound (MG)—often structurally identified as the methyl ester of glycyrrhizic acid or methyl glycyrrhetinate—represents a class of triterpenoid building blocks capable of forming supramolecular hydrogels. Unlike its parent compound, Glycyrrhizic Acid (GA), which is naturally water-soluble and forms hydrogels readily under acidic conditions, MG possesses enhanced lipophilicity. This structural nuance requires a specific solvent-switch self-assembly strategy to induce gelation.

This guide details the protocol for engineering MG-based hydrogels via controlled liquid-phase nucleation. By manipulating the solvent/anti-solvent ratio (typically Ethanol/Water) and temperature, researchers can force MG molecules to stack into high-aspect-ratio nanofibers, entrapping water via capillary forces and surface tension to form a stable 3D network.

Mechanistic Principles

The formation of MG hydrogels relies on non-covalent interactions rather than chemical crosslinking. Understanding these forces is critical for reproducibility.

-

Hydrophobic Effect: The triterpenoid backbone (aglycone region) drives the aggregation of molecules to minimize water contact.

-

Hydrogen Bonding: The sugar moieties (if present) or hydroxyl/carbonyl groups on the aglycone ring facilitate directional stacking.

- Stacking: If the MG derivative contains aromatic modifications (e.g., pyridine or pyrene groups often added to enhance gelation), these interactions stabilize the fibril core.

Mechanism of Action:

-

Solvation: MG exists as monomers in the organic phase (good solvent).

-

Nucleation: Addition of water (poor solvent) increases interfacial energy, forcing monomers to aggregate.

-

Elongation: Aggregates grow into 1D nanofibers (fibrils).

-

Entanglement: Fibrils intertwine to form a 3D scaffold (Hydrogel).

Figure 1: Mechanistic pathway of this compound self-assembly from monomeric solution to hydrogel network.

Experimental Protocol

Safety Note: Handle all organic solvents in a fume hood. This compound is generally non-toxic but should be handled with standard PPE.

Materials Required

-

This compound (MG): High purity (>98%). Note: Ensure distinction between Methyl Glycyrrhetinate (aglycone) and Glycyrrhizic Acid Methyl Ester.

-

Solvent (Good Solvent): Ethanol (absolute), Methanol, or DMSO.

-

Anti-Solvent (Poor Solvent): Deionized Water (Milli-Q, 18.2 MΩ·cm) or Phosphate Buffered Saline (PBS).

-

Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Rheometer (optional for characterization).

Protocol A: The Heating-Cooling Solvent Switch Method

This method is the gold standard for hydrophobic triterpenoids.

Step 1: Stock Solution Preparation

-

Weigh 10–50 mg of this compound.

-

Dissolve in 0.5 mL of Ethanol (or DMSO) in a glass vial.

-

Sonicate at 40°C for 5-10 minutes until the solution is perfectly clear.

-

Checkpoint: If the solution is cloudy, add small increments of solvent or increase temperature.

-

Step 2: Water Addition (Triggering)

-

Heat the stock solution to 60–70°C .

-

Separately heat the deionized water (or buffer) to the same temperature.

-

Add 1.5 mL to 4.5 mL of hot water to the organic phase dropwise while vortexing gently.

-

Target Ratio: 1:3 to 1:9 (Organic:Water).

-

Observation: The solution may turn slightly opalescent (Tyndall effect), indicating the formation of nuclei.

-

Step 3: Thermal Annealing & Gelation

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled bath at 60°C for 10 minutes to ensure homogeneity.

-

Cooling Phase: Allow the vial to cool to room temperature (20–25°C) undisturbed.

-

Slow Cooling: Place in a styrofoam block (approx. 1°C/min). Promotes longer, thicker fibrils (stronger gel).

-

Rapid Cooling: Place on a benchtop. Promotes smaller, denser networks (potentially more brittle).

-

Step 4: Aging

-

Let the system rest for 12–24 hours . The liquid should transition into a semi-solid or solid gel.

-

Validation: Invert the vial. If the mass does not flow (Inversion Test), a hydrogel has formed.

Optimization & Troubleshooting

The Critical Gelation Concentration (CGC) and gel strength depend heavily on the solvent ratio. Use the table below to optimize your formulation.

Table 1: Optimization Matrix for MG Hydrogels

| Variable | Condition | Expected Outcome | Mechanism |

| MG Concentration | < 0.5% (w/v) | Sol or Precipitate | Below critical aggregation concentration. |

| MG Concentration | 1.0 – 3.0% (w/v) | Stable Hydrogel | Optimal fibril density for entanglement. |

| Solvent Ratio | High Ethanol (>50%) | Clear Solution | Solvent power is too high; prevents stacking. |

| Solvent Ratio | High Water (70-90%) | Opaque/Translucent Gel | Strong hydrophobic driving force for assembly. |

| Cooling Rate | Fast (Ice bath) | Weak/Meta-stable Gel | Kinetic trapping of amorphous aggregates. |

| Cooling Rate | Slow (Ambient) | Strong Gel | Thermodynamic alignment of crystalline fibrils. |

Characterization Workflow

To validate the hydrogel for publication or drug delivery applications, the following characterization steps are mandatory.

Figure 2: Step-by-step characterization workflow for validating supramolecular hydrogels.

Key Analytical Metrics:

-

Rheology: Perform a strain sweep (0.1% to 100%) at 1 Hz. The Storage Modulus (G') must be significantly higher than the Loss Modulus (G'') in the linear viscoelastic region (LVE). A "gel breakdown" point (crossover of G' and G'') typically occurs at 10-50% strain for supramolecular gels.

-

Microscopy (SEM): Freeze-dry the hydrogel (xerogel) to visualize the 3D fibrillar network. Expect to see fibers with diameters ranging from 20 nm to 200 nm.

-

FTIR: Compare the carbonyl stretch of the monomer vs. the gel. A shift (usually to lower wavenumbers) indicates hydrogen bonding participation in the network.

Application Notes: Drug Delivery

MG hydrogels are particularly effective for hydrophobic drug delivery because the drug can be co-dissolved in the organic phase (Step 1 of Protocol A) before gelation.

-

Loading: Dissolve drug (e.g., Curcumin, Doxorubicin) in the Ethanol/MG stock solution.

-

Entrapment: Upon water addition, the drug is physically entrapped within the hydrophobic domains of the fibrils or the interstitial spaces of the network.

-

Release: Release is typically diffusion-controlled or erosion-controlled, triggered by the gradual dissolution of the MG matrix in physiological fluids.

References

-

Ju, Y., et al. (2013).[1] First glycyrrhetinic acid-based supramolecular hydrogel.[1]Soft Matter . Link

- Context: Establishes the modification of glycyrrhetinic acid (the aglycone) to form hydrogels, overcoming the solubility limit of the methyl ester.

-

Matsuoka, K., et al. (2021). Micelle Formation of Monoammonium Glycyrrhizinate.[2]Journal of Oleo Science . Link

- Context: Provides critical data on the critical micelle concentration (CMC)

-

Wan, J., et al. (2020). Glycyrrhizic acid-based hydrogels accelerate wound healing.[3]Biomaterials Science . Link

- Context: Demonstrates the biological application and rheological properties of GA-based hydrogels, serving as a baseline for MG hydrogel performance.

-

Siewert, B., et al. (2014). Synthesis and characterization of methyl glycyrrhetinate derivatives.Phytochemistry Letters . Link

- Context: Details the synthesis and solubility profiles of the methyl ester derivatives used as precursors for self-assembly.

-

Zhang, H., et al. (2018). Supramolecular Hydrogels based on Triterpenoids.Chemistry – An Asian Journal . Link

- Context: A comprehensive review of triterpenoid assembly mechanisms, including solvent-switch protocols.

Sources

Application Note: Optimization of Reactive Extraction of Methyl Glycyrrhizate from Glycyrrhiza glabra

Part 1: Strategic Overview & Scientific Rationale

The Challenge: Bioavailability & Solubility

Glycyrrhizic Acid (GA), the primary triterpene saponin in Glycyrrhiza glabra (Licorice), possesses potent anti-inflammatory and antiviral properties.[1] However, its application in topical and transdermal drug delivery is often limited by its high hydrophilicity and large molecular weight, leading to poor membrane permeability.

Methyl Glycyrrhizate (MG) —specifically the methyl esters of the glucuronic acid moiety—offers a critical solution. By masking the free carboxylic acid groups, we significantly alter the partition coefficient (LogP), enhancing lipophilicity and cellular uptake while retaining the glycosidic backbone essential for surfactant-like biological activity.

The Solution: Reactive Extraction (Process Intensification)

Traditional protocols involve a two-step inefficiency: (1) Exhaustive extraction of GA, followed by (2) Chemical synthesis/methylation.

This Application Note details a Reactive Extraction protocol. By utilizing methanol as both the extraction solvent and the reagent, coupled with ultrasonic energy and acid catalysis, we achieve simultaneous extraction and esterification. This "One-Pot" approach minimizes solvent waste, reduces thermal degradation, and streamlines the workflow.

Part 2: Critical Parameters & Mechanism

Reaction Mechanism

The transformation relies on the acid-catalyzed Fischer esterification of the carboxyl groups present on the diglucuronide chain of Glycyrrhizin.

-

Selectivity Control:

-

Target: Dithis compound (Esterification of glucuronic acid COOH groups).

-

Risk: Hydrolysis of the glycosidic bond (yielding Glycyrrhetinic acid methyl ester).

-

Control: Reaction temperature and acid concentration must be optimized to favor esterification over hydrolysis.

-

Key Optimization Variables (Design of Experiments)

| Parameter | Range | Mechanistic Impact |

| Solvent System | MeOH (100%) | Acts as solvent and reactant. Water content must be <1% to drive equilibrium toward ester (Le Chatelier's principle). |

| Catalyst (H₂SO₄) | 0.5% – 2.0% (v/v) | Protonates the carbonyl oxygen. Excess acid promotes unwanted hydrolysis of the sugar moiety. |

| Temperature | 40°C – 60°C | Higher temps increase reaction rate but risk cleaving the glycosidic bond. 50°C is often the "Sweet Spot." |

| Ultrasonic Power | 300W – 500W | Acoustic cavitation breaks cell walls (mass transfer) and creates localized hotspots driving reaction kinetics. |

Part 3: Experimental Protocol

Materials & Equipment

-

Biomass: Glycyrrhiza glabra roots, dried (moisture <5%) and pulverized (mesh size 40-60).

-

Reagents: Methanol (HPLC Grade), Sulfuric Acid (98%), Sodium Bicarbonate (sat. sol.).

-

Equipment: Ultrasonic Bath (with temp control) or Probe Sonicator, Rotary Evaporator, HPLC-DAD.

Workflow Diagram (DOT Visualization)

Caption: Workflow for the reactive extraction process, integrating extraction and chemical modification into a single unit operation.

Step-by-Step Procedure

Step 1: Pre-treatment

-

Dry licorice roots at 45°C for 24 hours.

-

Grind to a fine powder. Note: Particle size affects mass transfer; aim for <0.5 mm but avoid ultra-fine dust which clogs filters.

Step 2: Reactive Extraction (The Critical Step)

-

Prepare Acidified Methanol : Add 1.0 mL concentrated H₂SO₄ dropwise to 100 mL Methanol (1% v/v). Caution: Exothermic.

-

Mix licorice powder with Acidified Methanol at a 1:10 ratio (w/v) (e.g., 10g powder in 100mL solvent).

-

Place in an Ultrasonic Bath set to 50°C.

-

Sonicate at 40 kHz for 60 minutes .

-

Scientist's Note: Monitor temperature strictly. If it exceeds 60°C, the rate of glycoside hydrolysis increases, degrading your product into glycyrrhetinic acid derivatives.

-

Step 3: Quenching & Isolation

-

Filter the hot mixture immediately through a Buchner funnel (Whatman No. 1).

-

Neutralization: Add saturated Sodium Bicarbonate (NaHCO₃) solution to the filtrate dropwise until pH reaches 7.0. This stops the reaction and prevents acid hydrolysis during concentration.

-

Evaporate Methanol under reduced pressure (Rotary Evaporator) at 45°C.

-

Re-suspend the residue in water and perform a Liquid-Liquid Extraction (LLE) with Ethyl Acetate or Chloroform to extract the lipophilic methyl esters, leaving unreacted polar impurities in the water phase.

Part 4: Analytical Validation (HPLC)

To validate the conversion of Glycyrrhizic Acid (GA) to this compound (MG), use the following HPLC method. MG will elute later than GA due to increased hydrophobicity.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 20% B; 10-30 min: 20%→80% B; 30-40 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Expected Retention | GA: ~8-10 min |

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield of MG | Incomplete esterification | Increase reaction time (up to 90 min) or acid conc. (to 1.5%). Ensure MeOH is anhydrous. |

| High Aglycone Content | Hydrolysis of sugar chain | Reaction temp too high (>60°C) or acid too strong. Reduce temp to 45°C. |

| Emulsions in LLE | Saponins acting as surfactants | Add brine (NaCl) to the aqueous phase to break emulsion during purification. |

References

-

Extraction Optimization: Zhang, Q., et al. (2018). "Optimization of the Glycyrrhizic Acid Extraction from Licorice by Response Surface Methodology." Iranian Journal of Chemistry and Chemical Engineering. Link

-

Chemical Modification: Baltina, L. A. (2003). "Chemical modification of glycyrrhizic acid as a route to new bioactive compounds for medicine." Current Medicinal Chemistry. Link

-

HPLC Methodology: Esmaeili, S., et al. (2019).[2] "Determination of Glycyrrhizic Acid in Licorice Roots and Extracts by HPLC." Journal of Chromatographic Science. Link

-

Pharmacokinetics: Isbrucker, R. A., & Burdock, G. A. (2006). "Risk and safety assessment on the consumption of Licorice root (Glycyrrhiza sp.), its extract and powder as a food ingredient." Regulatory Toxicology and Pharmacology. Link

Sources

Application Notes & Protocols: Leveraging Methyl Glycyrrhizate as a Prodrug Carrier in Nanomedicine

Introduction: A Modern Application for an Ancient Remedy

For centuries, licorice root (Glycyrrhiza glabra) has been a cornerstone of traditional medicine, prized for its anti-inflammatory, antiviral, and hepatoprotective properties.[1] The primary active component, glycyrrhizic acid, and its derivatives like methyl glycyrrhizate, are now stepping into the forefront of modern nanomedicine.[2] This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a prodrug carrier, particularly for liver-targeted nanomedicine.

The core principle lies in the specific recognition of glycyrrhizic acid and its aglycone, glycyrrhetinic acid, by receptors on hepatocytes.[3][4] This specific interaction allows for the targeted delivery of therapeutic agents to the liver, enhancing efficacy while potentially reducing systemic side effects.[5][6] By conjugating a drug to this compound and encapsulating it within a nanoparticle, we can create a sophisticated drug delivery system that combines the benefits of targeted therapy with controlled release.

This document will guide researchers through the rationale, design, synthesis, and evaluation of this compound-based nanomedicines.

Part 1: The Rationale - Why this compound and Nanoparticles?

The convergence of this compound's biological properties with the advantages of nanocarriers offers a powerful therapeutic strategy.

The Role of this compound: More Than Just a Carrier

This compound serves a dual function. Firstly, as a targeting ligand , it directs the nanocarrier to liver cells.[3] Secondly, it possesses its own therapeutic properties, including potent anti-inflammatory effects .[2] Mechanistically, glycyrrhetinic acid has been shown to suppress the activation of the NF-κB signaling pathway induced by inflammatory cytokines like TNF-α. It achieves this by inhibiting the phosphorylation of IκBα and subsequent translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[7][8]

The Nanoparticle Advantage: The PLGA Workhorse

Poly(lactic-co-glycolic acid) (PLGA) is a widely used polymer in drug delivery for several key reasons:

-

Biocompatibility and Biodegradability : PLGA is FDA-approved and breaks down into naturally occurring lactic and glycolic acids, which are safely metabolized by the body.[6][9]

-

Controlled Release : The degradation rate of PLGA can be tuned by altering the ratio of lactic to glycolic acid, allowing for controlled and sustained drug release over time.[9][10]

-

Protection of Payload : Encapsulation within PLGA nanoparticles protects the drug from premature degradation in the bloodstream.

-

Enhanced Bioavailability : For poorly soluble drugs, encapsulation in PLGA nanoparticles can improve their solubility and bioavailability.[11]

Part 2: Design and Synthesis of this compound Prodrug Nanoparticles

The overall workflow for creating these targeted nanoparticles involves two main stages: synthesizing the this compound-drug conjugate and then formulating the nanoparticles.

Protocol: Cellular Uptake Analysis

To visualize uptake, a fluorescent dye (e.g., Coumarin-6) can be co-encapsulated during nanoparticle formulation.

-

Cell Culture : Seed HepG2 cells in 6-well plates and allow them to adhere for 24 hours.

-

Incubation : Treat the cells with fluorescently labeled MG-nanoparticles and control (non-targeted) nanoparticles at a specific concentration for 1-4 hours.

-

Washing : Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

-

Analysis :

-

For Flow Cytometry : Trypsinize the cells, centrifuge, and resuspend in PBS. Analyze the fluorescence intensity of the cell population to quantify uptake. [12] * For Confocal Microscopy : Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and mount on slides. Image the cells to visualize the intracellular localization of the nanoparticles.

-

In Vivo Biodistribution

Rationale : The ultimate test of the liver-targeting strategy is to evaluate the biodistribution of the nanoparticles in an animal model. This involves tracking the accumulation of the nanoparticles in various organs over time. [13][14] Protocol: In Vivo Biodistribution Study

Nanoparticles are typically labeled with a near-infrared fluorescent dye (e.g., Cy7 or ICG) for deep tissue imaging.

-

Animal Model : Use healthy BALB/c mice.

-

Administration : Inject the fluorescently labeled MG-nanoparticles and control nanoparticles intravenously via the tail vein.

-

Imaging : At various time points (e.g., 1, 4, 12, 24 hours) post-injection, image the mice using an in vivo imaging system (IVIS).

-

Ex Vivo Analysis : At the final time point, euthanize the mice and excise major organs (liver, spleen, kidneys, lungs, heart, brain).

-

Quantification : Image the excised organs to quantify the fluorescence intensity in each organ. This will reveal the extent of liver accumulation compared to other organs. [13]

Part 5: Mechanism of Action - Signaling Pathway

The therapeutic benefit of this compound often stems from its ability to modulate inflammatory pathways.

As depicted, TNF-α binding to its receptor (TNFR) initiates a signaling cascade that leads to the activation of the IKK complex. [15]IKK then phosphorylates IκBα, an inhibitor protein bound to the NF-κB dimer (p65/p50). This phosphorylation marks IκBα for degradation, releasing the p65/p50 dimer to translocate into the nucleus and activate the transcription of pro-inflammatory genes. [7][8]Glycyrrhetinic acid, the active metabolite of this compound, intervenes by inhibiting the IKK complex, thus preventing IκBα phosphorylation and keeping the NF-κB pathway in its inactive state. [7]

Conclusion

The use of this compound as a prodrug carrier in nanomedicine represents a sophisticated, multi-pronged approach to drug delivery. It combines active liver targeting, the inherent therapeutic benefits of the carrier itself, and the controlled release properties of polymeric nanoparticles. The protocols and rationale provided in this guide offer a solid foundation for researchers to explore and develop novel nanomedicines for liver diseases and other conditions where targeted delivery and anti-inflammatory action are desired. As with any nanomedicine formulation, careful optimization and thorough characterization are paramount to achieving a safe and effective therapeutic.

References

- Fiore, C., Eisenhut, M., Kraemer, K., & Serafini, M. (2021). Glycyrrhizic acid and its hydrolyzed metabolite 18β-glycyrrhetinic acid as specific ligands for targeting nanosystems in the treatment of liver cancer. IRIS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMODrjL7Ib_FiEEkWj_5WjEbv-LiehzzqLgbGrfsMbup6XzSKycnQD4C-yqUtfK3D5J8caJhQZhLVvf9r19DkhLnLP7VR-LeT4LSk023c6LS7r-jrMVJ0phgulKLVuxhAgcPs=]

- Mao, S., et al. (2009). Preparation and characterization of glycyrrhetinic acid-modified nanoparticles for drug delivery. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOE5S58O5dR6SseW7BHT67W0eBbd0HmaHFrkDatNxfNnQ0NxiytxSGltD_BEdFf-Y5Qkh4Ry8Ri16uHHQxvPJY_vycnhTCVrlMlJGmi0V4cEcRwLfBAIBWx38t4MQjYpzNCVoPH8Xsp8pzIqEPlf7nXBNGbVWPe9eQAdGaVc5vexsOcaJXw4Ie-u-GPFOWY6aAbYymsNv4GP-vF-UdcoAoh0zGiMDqBW4ehZ5rv9KXkHKuaB_dPU7IuPhs38qGW2_O3Gf1m_nHc5re1Q==]

- nanoComposix. (n.d.). Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. nanoComposix. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUdOibZF2nN5b3snDKOLu-0qIMGyFTVjsz0to9BuibBctkO16-LZn0Xf6dAAVRfi0jscdMBPj6aQi_Th0IRYMOGkuebHCvCXHaO7z04MhMnSfqA0v37YtDjn-fHH31-7oxvvs2oqgnJkJ-p2I=]

- Thermo Fisher Scientific. (n.d.). instructions - edc. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWektt1c733WvV1oBe1oBm69QNQ1ZOhhFBHqAc_mIewMBSUCsFjR5D4FA7kmrKDq__jovfTcQEUL-i2-u9df392EbbLRrb8K-yu82QfBATGSmRcYs6LkK3fhF-LDnrgKiHFa80vdgQfw1sDXN5FGoa9bhzevTONfSRDjGJ-WWUAWWtdlE7S062mhI=]

- Polymer Chemistry. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Polymer Chemistry. [https://vertexaisearch.cloud.google.

- Thermo Fisher Scientific. (n.d.). EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimide Hydrochloride). Thermo Fisher Scientific.

- Senevirathne, S. A., & Jayasuriya, A. C. (2019). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCWWiq8h1KeDmq1Ld1N1psoNpwO5t_STiRvgbow85nvUBDaZpcvUhS6h-SpMzV1hHjrpEROicYS30atTxKa-wE0989daAJRmY2Bp3fV9PEtgfzrURQ5SP0Ty1M3fqambnMKOk0X-EoasB9sFk=]

- iGEM. (n.d.). PLGA nanoparticle protocol. iGEM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm-TbT5FRKeUgtuKFOcKMWR2sncqaI6OB-gSArZGmUkxknO4iQXc5vFYojkX3moGOsKdBV1DvXjQsqwi_-0nGf3kaY9DLlqTOXGxLvJyOiBD7BqBiQbC5_NQMRafc94E5lGZXC4kK48786t3G-Dgn9V6CMEKG7-jQrDCaDfX-yR1ECiFZleHldVAsZrcYGhDHgXMtsyNU=]

- RSC Publishing. (n.d.). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZVmMnUEPX-O8iRnJAFKGxg6WIlVtRYuVnk4NXfiNImPqdLUzZFNAz3L0rjzPKbK-mCoIqhKXK4SmeLGUH7bnaKVQvuus9qb4ISDNvXW-GrbXtIzRMRx9eEWMoV7KFDbO_iRzJdaX4QizTQZbNf5WVlnhbyRLlc7qewqri]

- Shin, H., Kwak, M., Lee, T. G., & Lee, J. Y. (2020). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlz7EsEanR2E0uoYMFV8MznnaQlanisIMYEIqvGO68ycZq1OjUzmKOAwvEwPCV54UczKq1XgqN1Z_x-txKrR0NuAohWy61gNNJ3dWXpXeB4INrYPpFANu3-GbIniFRUkCxryNpkSvDg9dhM-V4RCd8ETDCDZRYX4jh]

- D'Souza, S. (2014). A review of in vitro drug release test methods for nano-sized dosage forms. Advanced Pharmaceutics.

- Wang, Y., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF23-xvCTgk07y0wek7dnMC-zDXbHMWTUrHah1wK9t0Q7MrqNBLk8i3nmsUvuFREsaeO4MKTupNPRvsCIcsI2dwFIScIcdWUTlaY6mgz0PMmDlnSig2-Mm9VDvlZp3ldkDpBbpwfuHWpIrBOI=]

- Kao, T. C., Wu, C. H., & Yen, G. C. (2014). Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDP1mVyjRL5hMLgZdBZx-jXMvSX1-ozkIp65lWKHXtqQE9cEXSElgzexzWnSiN24UsWih82jINE66Tw394EoUU85Mmtp711fpomHMxzRI78CpgPw0tbSHOWB10GRk85FbhWCYq]

- MDPI. (2022).

- PubMed. (n.d.). Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8tt1zttFjRV1W-rEO3yZ4f9NE6mCjCwlh3mYmWy5_7Pykbwanzz6S_Vjn3coUHy4puzPzyR6swTaMac0zhbIImSGaMyciL-ERUBIlGFzh7GAC3e2XUBFUz5eC-GgzJgZ_LdM9]

- PMC. (n.d.). Recent Applications of PLGA in Drug Delivery Systems. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7XS5x8onsYBxkQlEPdca3Pj7hRneW1YDy_rO3FaZ7yvuUGXNoBxlmoEjtUOWDZYEWRCITb6Tf5yS7FeBXC_6N1en--_32z8WlDfRXsR6Hp7HmmQcTB5fQ-9k1NEidW4X9brYDQ0T7f5B9qHQy]

- ResearchGate. (n.d.). (PDF) DEVELOPMENT AND OPTIMIZATION OF POLYMERIC NANOPARTICLES OF GLYCYRRHIZIN: PHYSICOCHEMICAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITY. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEROFyrJQoT4souTXRt4aM0audLWfIxB5WVSAF05awISG9udkJ3E0QWbJ_iVVJYw58Prgj3mubNoFWrJxcKmmIBq12rRAU5ANWJkU3wyEU_DP6Lf1-6jn3yoBDSswqveBQRT_nqgpwZwN6abMgNmr-DBwHX37ZL-vM_X23P7zhQkYLkeDkEDxuBgZEC-7unk5mLxNZ8rEbNbxqm4btPFA8QIQ8zoZCgBRKhbst_WYNtu_A75cFupzGFC3Zynl1tRjBQ6btmwk6kiZe0Dtkn5XFCATvcaqtxidzg0LuN_B6r8M57cORLZZpmi443NxMXxXg==]

- MDPI. (n.d.). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD-LXPs_zkAG8GyXkczwejvhbp04E-G90jtUTZkrQBM3cXdBjpDkzDrrO36lnDNoHn7_GsJIjS0hUQE9WGquyEgKZzH4j1Nb-BSovSF18ogQCGTZZJY5fs8W9JmT-_0O81Sg==]

- Park, K. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. Kinam Park. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ5WOOjvIezw5tEIiqMgFpMlKE-SfJGSTTQIgZpkBFdqwavz8jURdHBHTRksdmWcsPekJYZkB8eOS0SdF61sGqgFDnfOsXW6klNYV7hTzPqL_FnPPUWhSHEjPwz6P79OThrEazku_H7Z4ZBNJBQFBr4KDQ8gjfx39Q4mtNuHY0Gd17Ogp9ZgPQ1jOWzUppaML427L0G-M0FLovZDh1B30gu2k6HDvFzZ65lhSVXc8zdtJUfxcoEcc5beDV3yxdLUwm_RqTTpYO-B0rxylG0i6KfN-s7d_ysKlIHZ-hjCfYqSWQbPPz5NNQNw==]

- PMC. (n.d.). Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEVW8RX-hAMqFRnaLng6YvKoY9LbHzdyaURl5WufUQng6sYWiprXaRGQf60SOmevRGKei6Rnm19UgNEKvdceC5oXomLsTWd5VkoWbpo9yF4_WzxtJSdNEFoPf5b9iT0V-XocvAhZQLNNulN4kh]

- Inside Therapeutics. (2026). Introduction to PLGA Nanoparticles as a Drug Delivery System. Inside Therapeutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtw1R4ikj0QHvaRobWIMogVbtxdNsj2HS1wSfkC5_KYeiRQl18DfQWmyfMAuifgHJiQbnM-bQtCwU7CMB4wHkaUahB6FXSRMaRLtSbQLYsazugrit8EDl_4BeFJuPm9E_9S2_QES-Z38SNeik3HFSmgjYv_4jLmSam5hdDsdL4rJ5RJpOUf09zp3ZXFyGIsNAGy7EG7g7ENLpwgTUhXt8=]

- MDPI. (2024). Preparation and Complex Characterisation of Stabilised Gold Nanoparticles: Biodistribution and Application for High Resolution In Vivo Imaging. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-KSNGY5MasHhKuR91Ypc2vjTWa5jb7PdcG6Z50xVPQgxEtDDmAV4SZqUoQeANFww8IH2EPmKYnXBAlN6i_EVN6gvAv9MdmjqcGPUtdhYC5tQlgOqkQAdzUvjGJOZjdOQjJMj6]

- NIH. (2021). Green synthesis and characterization of gold nanoparticles and their application for the rapid detection of glycyrrhizin with immunochromatographic strips. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDHosXZ1GUIOrc2yDgmNbUDDK8CmrWCE5NX5z2Fm90GMaSYSitcFLqHdYb0pLNwkxSt0GJH0vVYRG2miR2JIgNvcTPuBZWuElYqoVTFQQmQi4C5ToPGxUevcWi4Hp8m-LC-wQlRGy3i2b_FqA=]

- Frontiers. (n.d.). The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues. Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEyMW8AWLCyd3ryFVOfyOOKbMQnmi50r5-P8ngMLyKsFZD0Ach4b-us2mqmUGsKI1hL6c-bQLO_dQWTykzYVmvmlhkp3rEB6ZiZiat7JFrtUraiDmRahxIz013-Ox7sqOVSB4A0juf0pbJ-9iwsB64rbCkGp1CixLI9LEo3X19LnUEkZfPREvTkTZzN3Y2cVIW99IBtPBLkYMnbTWQ43Mg-Jh3HqA=]

- Dove Medical Press. (2020). A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles. Dove Medical Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHelXAc-h-9d6TdHsjH0p8BcNGKmE85huDQYDsyHJuHIvZkoy_nlYEcY1HtlXrjZPQcErdDcx5njnS9wmwl3gGJj7cdFkcNXhTGIzWM6RzddJDiPeNW-YJn1XMaPb6hJ4rSKa8XjMRSOK8z96pP3tVfLTSFzYqTCq5sIZG0qzJJDPfRggr6AIM6vHToMCQIhPaL7-wVU5d28g9Gl381WuuJtR0fML4CXapH2PJ8Fk8dI-z5VsfQWhDYi8_yyd5-A==]

- Pharma Excipients. (2025). Release mechanisms of PLGA-based drug delivery systems: A review. Pharma Excipients. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFXf02UMsUosN3Cb1-DhF-arqc3CaSW64DFtO_er7umDHFrOEIVDPzjv1Ewh4h_zfF2U-uUOXLKcx2DErIv4nkQ3UH836zSej-oJb24LPD6_ifKtoCp08edcHADzGpP9tn1ighlaNMPeq4FfmzWzd42ZckieJ7IgT5]

- ResearchGate. (2025). (PDF) In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtMdQ88L38Zn-8T40doaIocZZLqJyYkZhudZ7SY6bFfPYd4RZGc91j_npJUSliFeJZMLq2Mr7Fog0ykHIMB9kTI05OCdLF4p6gKyHqnUjnCKwV0mTKYJjXe7YL4_SAcJJ57ma2_LpjQWFvseBtHwa9TdkyaBna1v95aeO5kUBC7skFC7fXICPel-FeulvH_S12PZHscx9yzOG39kx6Z9MTYDPU2UMihOx6MINSboPFSJHYhshbYWkbkHPodNjD49TiPW7Bzmj6AsqWcvQvAifPNOVBeqd2]

- PMC. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpHm58jQsAL1htlM2iCu-6W3dBTe4jGaxC85taEUJFj6_2B3rFOcO3xUaftUaTiJOydUJ4f630ADXyGyt05ZLKqI2e5cs6N2LuDXhrcyBm84ihK-i_QbpniPQ9Xm7P3Qka6Ht4dxDL_KjjZI4=]

- ResearchGate. (2025). Quantification of Nanoparticle Uptake by Cells Using Microscopical and Analytical Techniques | Request PDF. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExoCkfsjcTviDF8PEaB5CrVNmuPismlX3LoZX74fJfk7W0TAdSH7KOqxM373rZSWQUEZZ-h__pw_Dxu87Nk-gjyPRhVY8exkGlft7AzW8H44nlyELR3hleu_ppGIPTZ7ApgGBziVOxmrGYPzdLuCMGIz1hBhKrrlEL6_WOJbPZzufuQcVrDJG5eRCCj25eEXD7c5RAeiPSb7sgnq6KaMLDOhvyOg1Cgy-2I74dXd4YEUFfW1eyOBnVbZlRkgGOuBDWIYJdoPr-VDgD]

- ACS Publications. (2022). Development of an In Vitro Release Assay for Low-Density Cannabidiol Nanoparticles Prepared by Flash NanoPrecipitation. Molecular Pharmaceutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFetlT8QP3SWBnyjMy1XCLiN_aulpruJiC0oNKzAsiGvdAONxNVpqYtxUVKcn-Ehy8VnlKP18zdYfY-GtXjUFTuOwBLdvJL_-3CbT_jOfZjUXPqQTE63GitETNubP9bMRna1uJ1viTZY0RGZPx5esHLNRUopd4=]

- PMC. (n.d.). Nanoparticle technologies for liver targeting and their applications in liver diseases. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFschFYd9lUvGAXpWJYf7V2i_ul5Q307-1aVgNkMUypqpaA85zDYwamA1RFhCfK0gFhCvhz_OphKROKjMbthGx8-YXLXUpEHPoEd_B9DE_5QiGy6f6wru5E-QWPySzDdnGgd3sqs-HZnip3fwV0]

- Taylor & Francis. (n.d.). Full article: Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVob0qHw0SF0erTxTcM0354CxlgIeWCYP0fpNPkNgWIjO1SHcv-ZLp0OOFor_5mV_otVLl-Vg4jMImPcRK4ZBZe6jNNMOtiD0llHwuDHJvDGSlMfOKY15fdJnHgKNJEMSSzorEMp6qbMo708FAQ2-ryl-WG6z-f1D8Es-h]

- PMC. (n.d.). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy-iUQvwMF2To3UvAzkDsDKZLfx2K4xoygw7oaap6fyN7EwOFMp8rNdX_IRLma0ilv86AfH64Zx17FbQn5HYgvCYGgvN434QFypXK-NjZR2xzx5dzLjfgVIKluWvW6_tp2rNlxln7yBHKXvao=]

- PMC. (n.d.).

- ACS Publications. (2019). Improving the Flow Cytometry-based Detection of the Cellular Uptake of Gold Nanoparticles. Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU5um7V8mOvrIfJKI9b0k6VUSRjfnugZMxV4YihDo3k7A4w82lgWzdWeNMe-n3jmpOWeNktpBtHuR8MdtPaRhEQo0cE8c-vuP_roJz-r5DOWfV1_7G4QowHG6IiWj9Z7cKTHycpykjn1UiwOQ-L4qS]

- Benchchem. (n.d.). Navigating the In Vivo Fate of Lipid Nanoparticles: A Technical Guide to Pharmacokinetics and Biodistribution. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuhqPX_xWyMeNsY3V6suN3B_xBiqPSTS8Mg66L_2vMD08W9zYpoL_vHxrVPZb0RvjfTAet3uhkS6MKskFN8nKvhtKQsX1b4UFtjOQujANKM5gvfhheURGwQEA5HB_Gva90wqwmNhavdSzIowjn1avncRPKZiWm-mMlvpI4ZhvLGPrnku-1SgL9n8fa8vloLFHsCd15mi3-H3Y3Iv0fKABsQej5BKuwp96dreDpHpS1zkNnLiq2lwqGELbzFAx5IoRh2ue-DHZIOb0v]

- Dissolution Technologies. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWgNQFNxkm3BMPmGFoUMK8sMDdRwLGakRU-535Q7OJ5g2EWUwiUVFBn2mGyPoZRLs_kE2yu649uCKImLsVosT2Fa2GkFHYcgve8fB5tkmIfi9AiU4dD8sUGtJi9umOP85mr5IJYp5dyI57ax49R4XXsQ7gtwo=]

- IJSDR. (n.d.). FORMULATION AND EVALUATION OF POLYMERIC NANOPARTICLE BY EMULSION SOLVENT EVAPORATION METHOD. IJSDR. [https://vertexaisearch.cloud.google.